

# Application Notes and Protocols for CAL-130 Racemate in Murine Models

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## Compound of Interest

Compound Name: CAL-130 Racemate

Cat. No.: B1600120

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## Introduction

CAL-130 is a potent and selective dual inhibitor of the p110 $\delta$  and p110 $\gamma$  isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in various cancers.[4][5] CAL-130's targeted inhibition of the delta and gamma isoforms, which are primarily expressed in hematopoietic cells, makes it a promising candidate for the treatment of hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL).[1][3] **CAL-130 Racemate** is the racemic mixture of CAL-130 and is also recognized as a PI3K $\delta$  inhibitor.[3] These application notes provide a detailed overview of the dosage and administration of **CAL-130 racemate** in mice, based on preclinical studies.

## Data Presentation

### In Vitro Potency of CAL-130

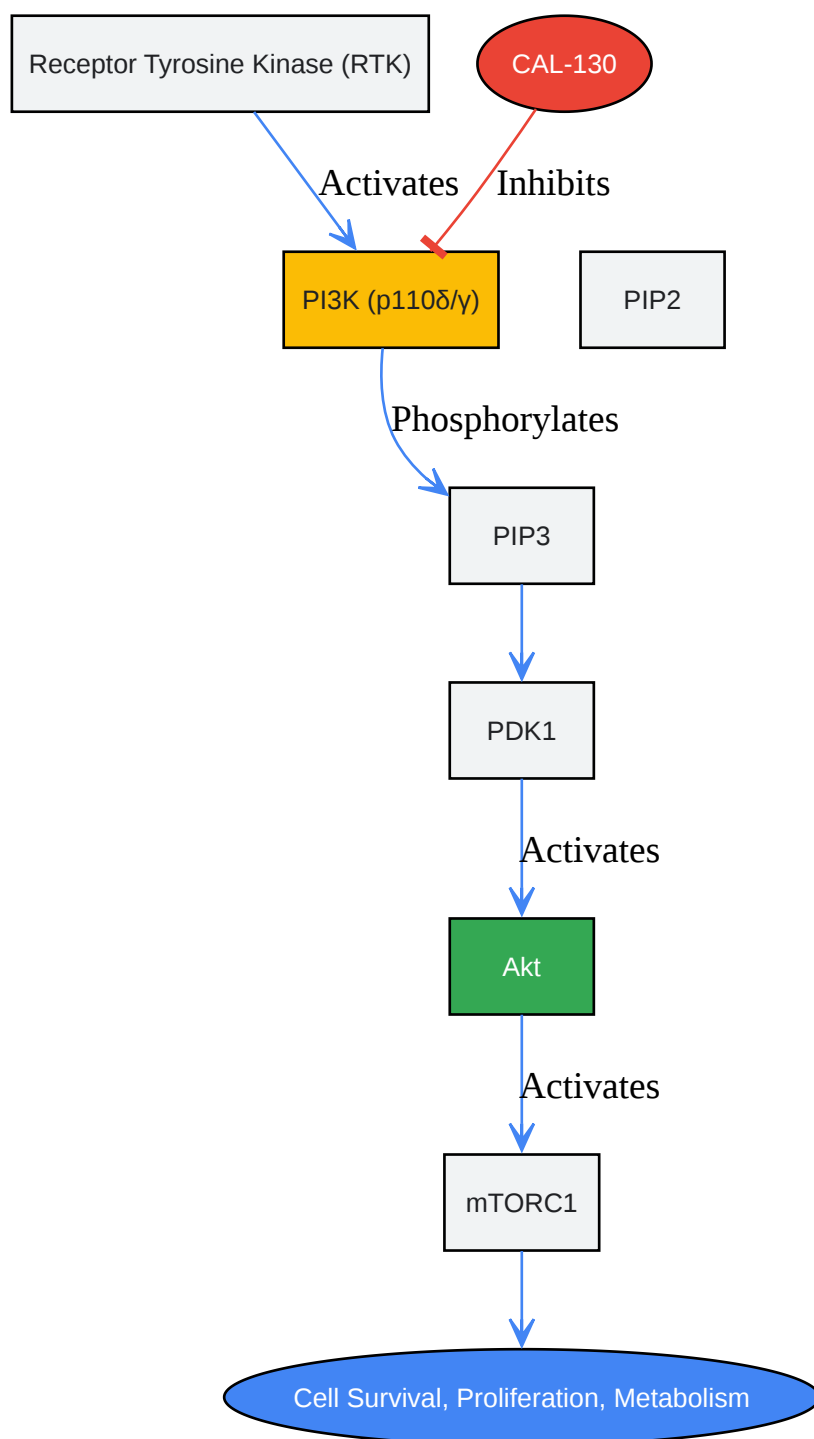
PI3K Isoform	IC50 (nM)
p110 $\delta$	1.3[2]
p110 $\gamma$	6.1
p110 $\alpha$	115
p110 $\beta$	56[2]

## In Vivo Dosage and Administration in a T-ALL Mouse Model

Parameter	Details	Reference
Mouse Model	Lck/Pten <sup>fl/fl</sup> mice with established T-cell acute lymphoblastic leukemia (T-ALL)	[3]
Compound	CAL-130	[3]
Dosage	10 mg/kg	[1][3]
Route of Administration	Oral	[1][3]
Dosing Schedule	Every 8 hours	[3]
Treatment Duration	7 days	[3]
Observed Efficacy	Significantly extended median survival to 45 days compared to 7.5 days in the control group.	[3]

## Signaling Pathway

The following diagram illustrates the mechanism of action of CAL-130 in the context of the PI3K/Akt/mTOR signaling pathway. CAL-130 selectively inhibits the p110 $\delta$  and p110 $\gamma$  isoforms of PI3K, thereby blocking the downstream signaling cascade that promotes cell survival and proliferation.



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Caption: CAL-130 inhibits PI3K p110δ/γ, blocking downstream signaling.

## Experimental Protocols

## Preparation and Administration of CAL-130 for Oral Gavage in Mice

This protocol is based on the methodology used in preclinical studies of CAL-130 in a T-ALL mouse model.<sup>[3]</sup>

Materials:

- **CAL-130 Racemate** powder
- Vehicle (e.g., 0.5% methylcellulose or other appropriate vehicle)
- Balance
- Spatula
- Vortex mixer
- Sonicator (optional)
- Animal feeding needles (gavage needles), appropriate size for mice
- Syringes (1 mL)
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

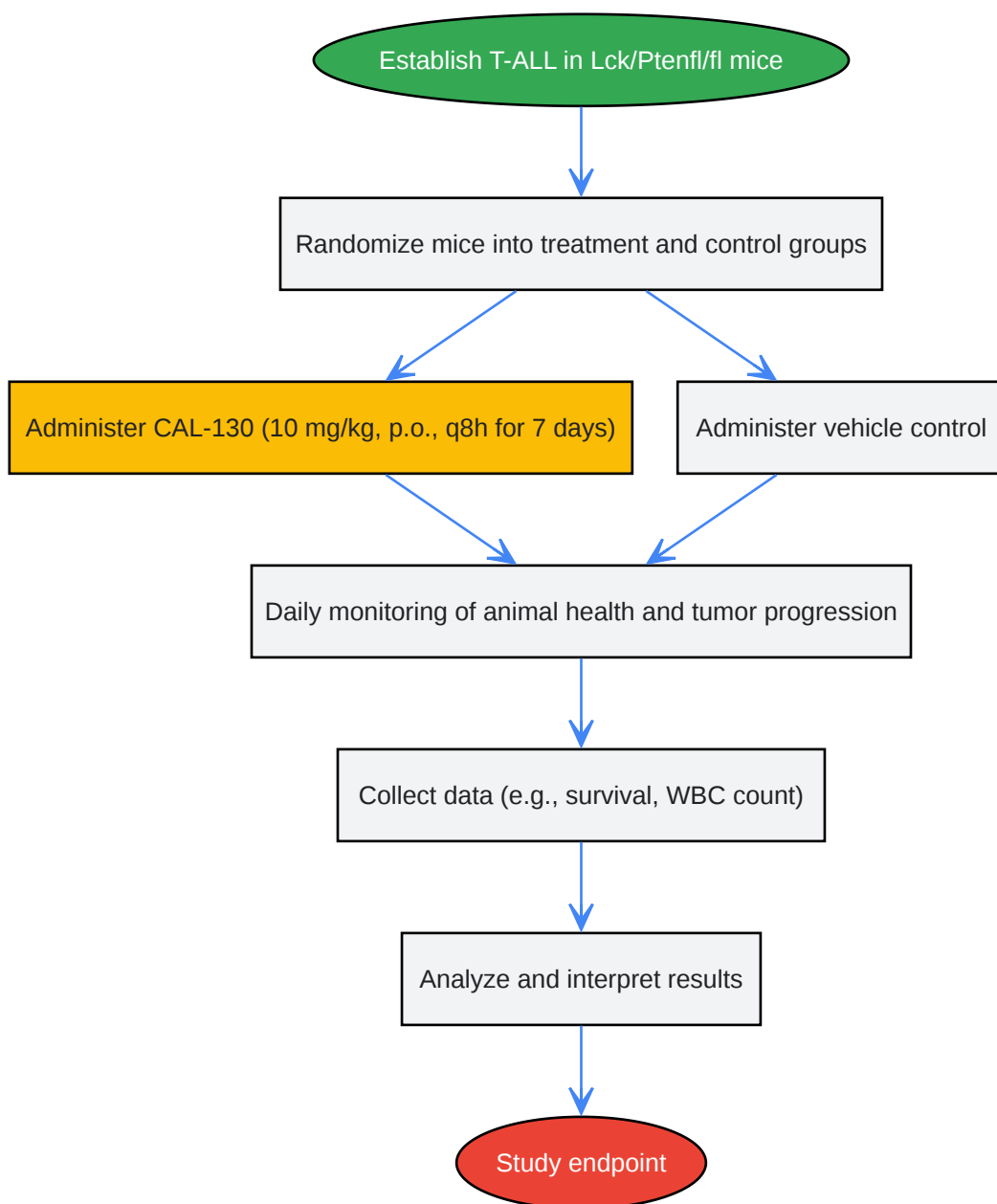
- **Animal Acclimatization:** House mice in a controlled environment for at least one week to allow for acclimatization before the start of the experiment.
- **Dosage Calculation:**
  - Determine the required dose of CAL-130 per mouse (e.g., 10 mg/kg).
  - Weigh each mouse to calculate the exact amount of drug to be administered.

- Calculate the total amount of CAL-130 needed for the entire study, including a slight overage to account for any loss during preparation.
- Formulation Preparation:
  - Accurately weigh the calculated amount of CAL-130 powder.
  - Prepare the desired volume of the vehicle.
  - Gradually add the CAL-130 powder to the vehicle while vortexing to ensure a homogenous suspension.
  - If necessary, use a sonicator to aid in the dispersion of the compound.
  - The final concentration of the formulation should be such that the required dose can be administered in a reasonable volume for a mouse (typically 0.1-0.2 mL).
- Oral Administration (Gavage):
  - Gently restrain the mouse.
  - Measure the correct volume of the CAL-130 suspension into a 1 mL syringe fitted with an appropriately sized gavage needle.
  - Carefully insert the gavage needle into the mouse's esophagus and slowly administer the suspension into the stomach.
  - Monitor the mouse for any signs of distress during and after the procedure.
- Dosing Schedule:
  - For the T-ALL model, administer the calculated dose orally every 8 hours for a total of 7 days.<sup>[3]</sup>
  - The dosing schedule may need to be adjusted based on the specific experimental design and mouse model.
- Monitoring:

- Observe the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake.
- For efficacy studies, monitor relevant parameters such as tumor size, white blood cell count, or survival.[3]

## Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study of CAL-130 in a mouse model of T-ALL.



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